N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide
Description
N-(4-Methylphenyl)-2-phenylquinoline-4-carboxamide is a quinoline-derived carboxamide featuring a 2-phenylquinoline core substituted with a 4-methylphenyl group at the carboxamide nitrogen.
Properties
CAS No. |
88067-76-9 |
|---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N2O/c1-16-11-13-18(14-12-16)24-23(26)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,24,26) |
InChI Key |
PMSHRZMEDDFETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with various functional groups attached to the ring.
Scientific Research Applications
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to its anticancer properties
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among quinoline-4-carboxamides include:
- Amide Nitrogen Substituents : Alterations here influence solubility and hydrogen-bonding capacity.
- Quinoline Ring Substituents: Modifications at the 2-position (e.g., phenyl, furyl, chlorophenyl) affect π-π stacking and electronic properties.
Table 1: Physicochemical Properties of Selected Quinoline-4-carboxamides
*Calculated from molecular formula C23H18N2O.
Biological Activity
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with multiple aromatic substituents, which contribute to its unique electronic properties. The molecular formula is CHNO, and it contains a carboxamide functional group that enhances its reactivity and biological activity.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The quinoline structure allows for binding at active sites, leading to modulation of enzymatic activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in pathogen metabolism.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
Antiplasmodial Activity
Research indicates that this compound shows significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have demonstrated:
- EC values in the low nanomolar range, indicating potent activity.
- Efficacy in inhibiting late-stage gametocytes, which are crucial for malaria transmission.
A study highlighted that derivatives of quinoline-4-carboxamide exhibited oral efficacy in P. berghei malaria models, with effective doses (ED) below 1 mg/kg when administered orally for four days .
Antibacterial Properties
The compound has also shown promising antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
Preliminary evaluations suggest that it may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Study 1: Antiplasmodial Screening
A series of quinoline derivatives were screened for their antiplasmodial activity. The most active compound from this series was found to inhibit translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial action. This study provided compelling evidence for the potential use of these compounds in malaria treatment .
Study 2: Antibacterial Evaluation
In a comparative study assessing the antibacterial properties of various quinoline derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against tested strains .
Data Table: Biological Activity Summary
| Activity Type | Target Organism | EC / MIC (µM) | Mechanism |
|---|---|---|---|
| Antiplasmodial | Plasmodium falciparum | Low nanomolar | Inhibition of PfEF2 |
| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 | Cell wall synthesis disruption |
| Escherichia coli | 8.33 - 23.15 | Metabolic pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
